2-((4-(benzyloxy)phenyl)amino)-N-(isoquinolin-6-yl)acetamide
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Overview
Description
2-((4-(benzyloxy)phenyl)amino)-N-(isoquinolin-6-yl)acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to an amino group and an isoquinolinyl acetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(benzyloxy)phenyl)amino)-N-(isoquinolin-6-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-aminophenol with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)aniline.
Coupling with isoquinoline derivative: The 4-(benzyloxy)aniline is then coupled with isoquinolin-6-yl acetic acid or its derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as N,N-diisopropylethylamine (DIPEA) to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-((4-(benzyloxy)phenyl)amino)-N-(isoquinolin-6-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) or chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
2-((4-(benzyloxy)phenyl)amino)-N-(isoquinolin-6-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-(benzyloxy)phenyl)amino)-N-(isoquinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-methoxyphenyl)amino)-N-(isoquinolin-6-yl)acetamide
- 2-((4-ethoxyphenyl)amino)-N-(isoquinolin-6-yl)acetamide
- 2-((4-(benzyloxy)phenyl)amino)-N-(quinolin-6-yl)acetamide
Uniqueness
2-((4-(benzyloxy)phenyl)amino)-N-(isoquinolin-6-yl)acetamide is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. The isoquinolinyl acetamide moiety also contributes to its distinct properties compared to other similar compounds.
Properties
CAS No. |
920513-45-7 |
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Molecular Formula |
C24H21N3O2 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-isoquinolin-6-yl-2-(4-phenylmethoxyanilino)acetamide |
InChI |
InChI=1S/C24H21N3O2/c28-24(27-22-7-6-20-15-25-13-12-19(20)14-22)16-26-21-8-10-23(11-9-21)29-17-18-4-2-1-3-5-18/h1-15,26H,16-17H2,(H,27,28) |
InChI Key |
MLPKGYCAIGWFBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NCC(=O)NC3=CC4=C(C=C3)C=NC=C4 |
Origin of Product |
United States |
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